molecular formula C15H15BrN2O4S B2571479 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 443729-93-9

2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2571479
CAS No.: 443729-93-9
M. Wt: 399.26
InChI Key: DWTFHESMYNWJGC-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features both bromine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Acylation: The attachment of an acetamide group to the phenoxy ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: The bromine atom can be reduced under certain conditions.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: Study of its effects on cellular signaling pathways.

Medicine

    Drug Development: Exploration as a lead compound for new drug candidates.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
  • 2-(4-fluoro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
  • 2-(4-iodo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

The presence of the bromine atom in 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This could make it particularly useful in specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-10-8-11(16)2-7-14(10)22-9-15(19)18-12-3-5-13(6-4-12)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTFHESMYNWJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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